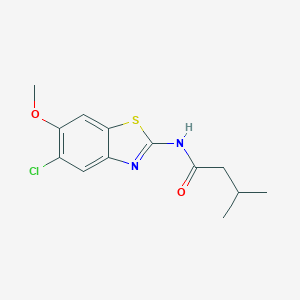![molecular formula C22H24ClN3O4 B244585 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide, also known as BRL-15572, is a small molecule compound that has been studied for its potential therapeutic applications. BRL-15572 was first synthesized in 2004 and has since been the subject of numerous scientific studies.
作用机制
The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide involves its ability to selectively bind to and inhibit the activity of the 5-HT1B receptor. This receptor is found in the brain and is involved in the regulation of mood, anxiety, and pain sensitivity. By inhibiting the activity of this receptor, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide may have therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on the 5-HT1B receptor, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the activity of certain enzymes, including protein kinase C and casein kinase 1. These enzymes are involved in a variety of cellular processes, including cell growth and division. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide has also been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and anxiety.
实验室实验的优点和局限性
One advantage of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide is its selectivity for the 5-HT1B receptor, which allows for more targeted effects compared to other compounds that may affect multiple receptors. However, one limitation of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide is its relatively low potency, which may limit its effectiveness in certain applications.
未来方向
There are a number of potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide. One area of interest is its potential therapeutic applications in the treatment of mood and anxiety disorders, as well as pain management. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide, as well as its potential interactions with other compounds and medications. Finally, there is a need for the development of more potent analogs of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide that may have improved therapeutic efficacy.
合成方法
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide involves a multistep process that begins with the reaction of 3-chloro-4-nitroaniline with 4-butanoylpiperazine to form an intermediate compound. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce the final product, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide.
科学研究应用
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including neuroscience, cancer research, and pain management. In neuroscience, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of a specific type of serotonin receptor, known as 5-HT1B, which is involved in the regulation of mood and anxiety. In cancer research, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of certain types of cancer cells, including breast and prostate cancer cells. In pain management, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide has been studied for its potential to reduce pain sensitivity in animal models.
属性
分子式 |
C22H24ClN3O4 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC 名称 |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H24ClN3O4/c1-2-3-21(27)26-10-8-25(9-11-26)18-6-5-16(13-17(18)23)24-22(28)15-4-7-19-20(12-15)30-14-29-19/h4-7,12-13H,2-3,8-11,14H2,1H3,(H,24,28) |
InChI 键 |
IVKYHRZOWVVSJX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
规范 SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{[(4-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244504.png)
![N-{3-[(4-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244506.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244507.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244508.png)
![N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244509.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)